Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 2089652-13-9 . It has a molecular weight of 281.11 . The compound is solid in physical form and is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, naphthyridines as a class have been studied for their reactivity . They have been involved in various reactions such as heat-assisted intramolecular cyclization .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 281.11 . The compound is typically stored in a dry room at normal temperature .Safety and Hazards
Future Directions
Naphthyridines, including Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate, present a wide range of biological activity, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potential applications in medicine, particularly in cancer and infectious diseases treatment, are areas of ongoing research .
Mechanism of Action
Target of Action
The primary targets of Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate are currently unknown. This compound belongs to the 1,6-naphthyridines class, which is known for its wide range of biological applications . .
Mode of Action
As a member of the 1,6-naphthyridines class, it may interact with its targets in a manner similar to other compounds in this class
Biochemical Pathways
1,6-naphthyridines have been associated with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The specific pathways and downstream effects of this compound require further investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Result of Action
Given its potential pharmacological activities, it may induce changes at the cellular level that result in its therapeutic effects
Properties
IUPAC Name |
ethyl 8-bromo-1,6-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMPPDBSSRDNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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